20-Oxopregnan-3-yl acetate

Descripción

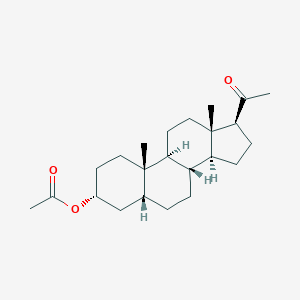

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHOQCXDABGYAL-LEQCJQSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and stereochemistry of 20-Oxopregnan-3-yl acetate

An In-Depth Technical Guide to 20-Oxopregnan-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a significant pregnane derivative. As a foundational molecule in steroid chemistry, a thorough understanding of its structural nuances is critical for its application in research and drug development.

Introduction to the Pregnane Steroid Nucleus

The pregnane skeleton is a C21 steroid, characterized by a four-ring system composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D), collectively known as the cyclopentanoperhydrophenanthrene nucleus. The numbering of the carbon atoms follows a standardized pattern, essential for unambiguously defining the positions of functional groups and stereocenters.

This compound belongs to this class of steroids, featuring a ketone (oxo) group at the C-20 position and an acetate group at the C-3 position. The specific stereochemistry at these and other chiral centers profoundly influences its three-dimensional shape and, consequently, its biological activity.

Chemical Structure of this compound

The molecular formula for this compound is C23H36O3. The core structure consists of the saturated pregnane backbone. The key functional groups that define this molecule are:

-

An Acetate Group at C-3: An ester formed from acetic acid and a hydroxyl group at the C-3 position of the pregnane ring system. The orientation of this group (α or β) is a critical stereochemical feature.

-

An Oxo Group at C-20: A ketone functional group located on the side chain attached to C-17.

The IUPAC name for a specific isomer, 3β-Acetoxy-5α-pregnan-20-one, clearly defines the stereochemistry at C-3 and the A/B ring fusion.

Below is a diagram illustrating the fundamental structure and numbering of the pregnane core, which is the foundation for this compound.

Caption: Standard numbering of the carbon atoms in the pregnane steroid nucleus.

Stereochemistry: The Three-Dimensional Architecture

The stereochemistry of this compound is complex, with multiple chiral centers. The specific arrangement of atoms in space gives rise to different stereoisomers, each with potentially unique physical, chemical, and biological properties. For molecules with multiple chiral centers, diastereomers can exist, which are stereoisomers that are not mirror images of each other.[1][2]

Key Stereochemical Considerations:

-

A/B Ring Junction (C-5): The fusion of rings A and B can be either cis (5β) or trans (5α). In the 5α configuration, the hydrogen atom at C-5 is on the opposite side of the ring system from the C-19 methyl group, resulting in a relatively flat steroid backbone. In the 5β configuration, the hydrogen at C-5 is on the same side as the C-19 methyl group, leading to a bent A/B ring junction.

-

Acetate Group at C-3: The acetate group at the C-3 position can be in either the α or β orientation. An α-substituent points below the plane of the ring, while a β-substituent points above the plane.

-

Side Chain at C-17: The side chain containing the 20-oxo group is typically in the β-orientation at C-17.

-

Chirality at C-20: The carbon at the 20-position can also be a stereocenter, leading to (20R) and (20S) isomers, depending on the other substituents.[3][4]

The combination of these stereochemical features leads to several possible isomers, such as:

-

3α-acetoxy-5α-pregnan-20-one

-

3α-acetoxy-5β-pregnan-20-one

The following diagram illustrates the stereochemical possibilities at the C-3 and C-5 positions.

Caption: Possible stereoisomers based on C-3 and C-5 configurations.

Synthesis and Characterization

The synthesis of specific isomers of this compound often involves multi-step processes starting from more abundant natural steroids. For example, 3β-acetoxy-5β-pregnan-20-one can be synthesized from 3α-acetoxy-5β-cholan-24-oic acid through a series of reactions that include inversion of the configuration at C-3 and degradation of the side chain.[7][8]

General Synthetic Approach:

A common synthetic strategy involves the following key transformations:

-

Starting Material Selection: Choice of a suitable steroid precursor with the desired core stereochemistry.

-

Functional Group Manipulation: Protection and deprotection of existing functional groups.

-

Stereocenter Inversion: If necessary, inversion of stereocenters, for instance at C-3, using reactions like Mitsunobu or oxidation-reduction sequences.

-

Side-Chain Modification: Degradation or elaboration of the side chain at C-17 to introduce the 20-oxo group.

-

Acetylation: Introduction of the acetate group at C-3, typically by reaction with acetic anhydride or acetyl chloride.

The following flowchart outlines a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization:

The unambiguous identification and characterization of the specific stereoisomer of this compound rely on a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information on the chemical environment of protons, including their stereochemical orientation through coupling constants. For example, the chemical shift and multiplicity of the proton at C-3 can help determine the α or β configuration of the acetate group.[9] ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton and the presence of functional groups.[9] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule.[10] Fragmentation patterns can provide structural information. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the ester.[9] |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the absolute stereochemistry of all chiral centers.[11] |

Applications and Significance

Derivatives of pregnane are precursors to a wide range of biologically active steroids, including corticosteroids, progestogens, and androgens. Understanding the structure and stereochemistry of molecules like this compound is fundamental for:

-

Drug Discovery: As intermediates in the synthesis of novel steroid-based therapeutics.

-

Metabolomics: As reference standards for identifying and quantifying steroid metabolites in biological systems. Its precursors, such as 3β-Hydroxy-5α-pregnan-20-one, are known neuroactive steroids.[12]

-

Chemical Biology: As probes to study the structure-activity relationships of steroid receptors and enzymes.

Conclusion

This compound is a multifaceted molecule whose chemical identity is intricately defined by its stereochemistry. A detailed understanding of its three-dimensional structure is paramount for its synthesis, characterization, and application in scientific research and development. The methodologies and principles outlined in this guide provide a solid foundation for professionals working with this and related steroid compounds.

References

-

PubChem. 3beta-Acetoxy-5alpha-pregnan-20-one. National Center for Biotechnology Information. [Link]

-

PubChem. (20r)-3-oxopregn-4-en-20-yl acetate. National Center for Biotechnology Information. [Link]

-

Unknown Source. Stereochemistry, Conformation and Configuration. [Link]

-

Semantic Scholar. Preparation of 3β-Acetoxy-5β-pregnan-20-one from 3α-Acetoxy-5β-cholan-24-oic Acid Aimed at the Isotopic Labelling of the Pregnane Side Chain. [Link]

-

ResearchGate. Preparation of 3β-Acetoxy-5β-pregnan-20-one from 3α-Acetoxy-5β-cholan-24-oic Acid Aimed at the Isotopic Labelling of the Pregnane Side Chain. [Link]

-

U.S. Environmental Protection Agency. 3-Oxopregnan-20-yl acetate. [Link]

-

Unknown Source. Stereochemistry three-dimensional arrangement of atoms (groups) in space Stereoisomers: molecules with the same c. [Link]

-

NIST. Pregnan-3α-ol-20-one. [Link]

-

MDPI. Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. [Link]

-

NIST. Lup-20(29)-en-3-ol, acetate, (3β)-. [Link]

-

ResearchGate. Synthesis of various 2-(2-oxo-2H-chromen-3-yl)-4-aryl-indeno[1,2-b]pyridine-5-one derivatives. [Link]

-

Wiley-VCH. 1 Stereoselective Acetate Aldol Reactions. [Link]

-

ResearchGate. 6β-Methyl-3,20-dioxopregn-4-en-17-yl acetate. [Link]

-

PMC. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. [Link]

-

Unknown Source. 20.3 Isomers. [Link]

-

ResearchGate. Chemical constituents of the ethyl acetate extract from the leaf of mugwort (Artemisia vulgaris L.). [Link]

- Google Patents. CN106397542A - Method for preparing triptorelin acetate through specific microwave synthesis.

-

MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. masseychem.weebly.com [masseychem.weebly.com]

- 3. PubChemLite - (20r)-3-oxopregn-4-en-20-yl acetate (C23H34O3) [pubchemlite.lcsb.uni.lu]

- 4. (20R)-3-Oxopregn-4-en-20-yl acetate Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 5. 3beta-Acetoxy-5alpha-pregnan-20-one | C23H36O3 | CID 227113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3BETA-ACETOXY-5ALPHA-PREGNAN-20-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 3beta-Hydroxy-5alpha-pregnan-20-one | 516-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Molecular weight and physical properties of 20-Oxopregnan-3-yl acetate

The following technical guide details the molecular weight, physical properties, and synthesis of 20-Oxopregnan-3-yl acetate , with a specific focus on the 3

Chemical Identity, Physicochemical Profiling, and Synthesis

Executive Summary & Chemical Identity

"this compound" refers to the acetate ester of a pregnanolone isomer. In steroid chemistry and drug development, the specific stereochemistry at the C3 and C5 positions dictates biological activity and physical properties. This guide focuses on the 3

Nomenclature & Classification

| Feature | Details |

| IUPAC Name | 3 |

| Common Synonyms | Isopregnanolone acetate; 5 |

| CAS Number | 906-83-2 (3 |

| Chemical Formula | |

| SMILES | CC(=O)O[C@H]1CC[C@@]2(C)[C@H]3CC[C@@]4(C)[C@@H]2C1 |

| Drug Class | Neurosteroid precursor; Synthetic intermediate |

Physicochemical Properties

The following data establishes the baseline for handling, formulation, and quality control.

Molecular Weight & Stoichiometry[4]

-

Molecular Weight: 360.53 g/mol

-

Exact Mass: 360.2664 g/mol

-

Elemental Analysis: C (76.62%), H (10.07%), O (13.31%)

Physical Constants (CAS 906-83-2)

| Property | Value / Range | Condition |

| Physical State | Crystalline Solid | Standard Temperature & Pressure |

| Appearance | White to off-white powder | Recrystallized from Ethanol/Water |

| Melting Point | 142 – 145 °C | Uncorrected; typically sharp range for pure polymorphs |

| Boiling Point | 443.7 ± 18.0 °C | Predicted (760 Torr) |

| LogP (Octanol/Water) | 4.8 – 5.0 | Highly Lipophilic |

| Refractive Index | 1.512 | Predicted |

Solubility Profile

The compound exhibits high lipophilicity, necessitating non-aqueous solvents for processing.

-

Soluble: Chloroform (

mg/mL), Dichloromethane, Ethyl Acetate. -

Moderately Soluble: Ethanol (~15-20 mg/mL at 25°C), Methanol.

-

Insoluble: Water (

mg/mL). -

Formulation Note: For biological assays, stock solutions are typically prepared in DMSO or Ethanol and diluted; precipitation may occur in aqueous media if concentration exceeds 10

M.

Structural Characterization

Verification of the "20-oxopregnan-3-yl" structure requires confirming the saturation of the steroid nucleus (vs. pregnenolone) and the esterification at C3.

Nuclear Magnetic Resonance (NMR)

-

H NMR (500 MHz, CDCl

-

0.60 (s, 3H): C18-CH

-

0.82 (s, 3H): C19-CH

-

2.03 (s, 3H): Acetate methyl (-OCOCH

-

2.12 (s, 3H): C21-CH

-

4.68 (m, 1H): C3-

-

Absence: No vinylic protons (compare to Pregnenolone acetate

5.35 at C6).

-

0.60 (s, 3H): C18-CH

Mass Spectrometry (MS)[5]

-

Ionization Mode: ESI (+) or APCI (+)

-

Major Ions:

- (Loss of acetic acid fragment).

Synthesis & Manufacturing Protocol

The synthesis of this compound typically involves the catalytic hydrogenation of Pregnenolone Acetate . This route preserves the C20 ketone while reducing the C5-C6 double bond.

Reaction Scheme (Graphviz)

Figure 1: Catalytic hydrogenation pathway converting Pregnenolone Acetate to the saturated 5

Detailed Protocol

-

Reagents: Pregnenolone Acetate (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 wt% loading), Ethyl Acetate (Solvent).

-

Procedure:

-

Dissolve Pregnenolone Acetate in Ethyl Acetate (10 mL/g).

-

Add Pd/C catalyst under an inert atmosphere (Nitrogen).

-

Purge system with Hydrogen gas (

). -

Stir vigorously under

balloon pressure (1 atm) or slight overpressure (3 atm) at Room Temperature for 4–6 hours. -

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of UV activity indicates loss of the conjugated double bond (though C5-C6 is not conjugated to C20, the isolated double bond absorbs weakly; staining with Anisaldehyde is recommended).

-

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Methanol or Ethanol to yield white needles.

Applications in Drug Development

While 3

Structure-Activity Relationship (SAR)

-

3

-Isomer (Subject of this guide): Generally inactive at the GABA -

3

-Isomer (Allopregnanolone Acetate): The acetate acts as a prodrug. In vivo, esterases cleave the acetate to release Allopregnanolone (Brexanolone), a potent positive allosteric modulator of GABA

Critical Stereochemical Check: Researchers must verify the C3 stereochemistry using the C3-H NMR signal :

-

3

-H (Axial): Broad multiplet (width ~25 Hz) -

3

-H (Equatorial): Narrow multiplet (width ~10 Hz)

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 906832, 3beta-Acetoxy-5alpha-pregnan-20-one. PubChem.[1][2][3][4] Available at: [Link]

-

NIST Chemistry WebBook. 5

-Pregnane-3

Sources

Navigating the Landscape of 20-Oxopregnane Steroids: A Technical Guide to their Acetylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 20-Oxopregnan-3-yl acetate and its closely related isomers. As a class of compounds pivotal in steroid hormone synthesis and possessing unique biological activities, a thorough understanding of their chemical identifiers, synthesis, and applications is crucial for advancing research and development in endocrinology, neuroscience, and pharmacology. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to provide a framework for the practical application of these compounds in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

The nomenclature of pregnane-based steroids can be complex due to the numerous stereoisomers and derivatives. The parent structure, 20-oxopregnane, is a C21 steroid, and the position of the acetate group at C3, along with the stereochemistry and saturation of the steroid nucleus, defines the specific compound. This section clarifies the identities of the most relevant isomers.

(3β)-20-Oxopregn-5-en-3-yl acetate (Pregnenolone Acetate)

A key intermediate in the biosynthesis of numerous steroid hormones, pregnenolone acetate is arguably the most well-studied compound in this class.

| Identifier | Value |

| CAS Number | 1778-02-5[1] |

| Molecular Formula | C₂₃H₃₄O₃[1] |

| Molecular Weight | 358.52 g/mol [2] |

| Synonyms | Pregn-5-en-3β-ol-20-one acetate, 3β-Acetoxypregn-5-en-20-one |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 149-152 °C[2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and chloroform. |

(20S)-3-Oxopregn-4-en-20-yl acetate & (20R)-3-Oxopregn-4-en-20-yl acetate

These isomers are primarily recognized as impurities of progesterone and are utilized as pharmaceutical secondary standards for quality control.[3][4][5][6][7][8][9] Their synthesis and characterization are critical for ensuring the purity and safety of progesterone-based therapeutics.

| Identifier | (20S)-3-Oxopregn-4-en-20-yl acetate | (20R)-3-Oxopregn-4-en-20-yl acetate |

| CAS Number | 5035-09-6[7][8][9] | 5062-62-4[3][10] |

| Molecular Formula | C₂₃H₃₄O₃[7][8][9] | C₂₃H₃₄O₃[3][10] |

| Molecular Weight | 358.51 g/mol [7][8][9] | 358.51 g/mol [3][10] |

| Synonyms | 20α-Acetoxy-4-pregnen-3-one, Progesterone Impurity D[7] | 20β-Acetoxy-4-pregnen-3-one |

| Primary Application | Pharmaceutical Reference Standard[6][8] | Pharmaceutical Reference Standard[10] |

Section 2: Synthesis and Manufacturing

The synthesis of these pregnane derivatives is a cornerstone of steroid chemistry, often involving multi-step processes that require precise control of reaction conditions.

Synthesis of (3β)-20-Oxopregn-5-en-3-yl acetate (Pregnenolone Acetate)

Pregnenolone acetate is typically synthesized from dehydropregnenolone acetate through a selective hydrogenation process. The choice of catalyst and solvent is critical to achieve high yield and purity.

Experimental Protocol: Catalytic Hydrogenation of Dehydropregnenolone Acetate

-

Reaction Setup: In a hydrogenation reactor, dissolve dehydropregnenolone acetate in ethyl acetate.[11]

-

Catalyst Addition: A compound catalyst system of palladium on carbon (Pd/C) and ammonium acetate is introduced into the reaction mixture.[11] The use of ammonium acetate as a co-catalyst enhances the selectivity of the hydrogenation.[11]

-

Hydrogenation: The reaction is carried out under a hydrogen pressure of 0.4 to 0.8 MPa at a temperature of 35 to 45 °C.[11] These mild conditions are chosen to selectively reduce the double bond in the pregnene ring without affecting other functional groups.

-

Workup and Purification: Following the reaction, the catalyst is filtered off. The filtrate is concentrated, and the crude product is crystallized from a mixed solvent system. The crude product is then washed with methanol and dried to yield high-purity pregnenolone acetate.[11]

The following diagram illustrates the synthetic pathway from dehydropregnenolone acetate to pregnenolone acetate.

Caption: Synthesis of Pregnenolone Acetate via catalytic hydrogenation.

Role as a Precursor in Progesterone Synthesis

Pregnenolone acetate is a crucial intermediate in the industrial synthesis of progesterone.[1] The conversion involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond from the C5-6 to the C4-5 position. This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/δ⁵⁻⁴-isomerase in biological systems.[1] In industrial synthesis, this is often achieved through chemical methods.

The diagram below outlines the biosynthetic pathway from cholesterol to progesterone, highlighting the central role of pregnenolone.

Caption: Biosynthetic pathway of Progesterone from Cholesterol.

Section 3: Applications in Research and Drug Development

The biological activities of these pregnane derivatives extend beyond their roles as synthetic intermediates, making them valuable tools in various research areas.

(3β)-20-Oxopregn-5-en-3-yl acetate (Pregnenolone Acetate)

-

Neuroprotection and Cognitive Enhancement: Pregnenolone acetate is a neurosteroid that can cross the blood-brain barrier.[2] It has been shown to promote neurite extension and increase microtubule polymerization, suggesting its potential in research related to neurodegenerative diseases.[12]

-

Modulator of Cannabinoid Receptors: Pregnenolone acts as a signaling-specific negative allosteric modulator of the cannabinoid CB1 receptor.[11][13] It can inhibit the effects of CB1 receptor agonists like tetrahydrocannabinol (THC), offering a potential therapeutic avenue for mitigating cannabis intoxication.[11] This modulation occurs through a feedback loop where THC-induced activation of CB1 receptors stimulates the synthesis of pregnenolone, which in turn dampens the CB1 receptor signaling.[14]

-

Hormone Replacement and Anti-inflammatory Applications: Due to its role as a precursor to other steroid hormones, pregnenolone acetate is investigated for use in hormone replacement therapies.[2] Its anti-inflammatory properties are also being explored for conditions like arthritis.[2]

-

Cosmetic and Dermatological Applications: Pregnenolone acetate is used in cosmetic formulations for its potential anti-aging and skin-conditioning properties.[1]

The following diagram illustrates the allosteric modulation of the CB1 receptor by pregnenolone.

Caption: Allosteric modulation of the CB1 receptor by Pregnenolone.

(20S)- and (20R)-3-Oxopregn-4-en-20-yl acetate in Quality Control

The primary application of these isomers is in the quality control of pharmaceutical products containing progesterone.[6][8][10] They serve as certified reference materials for the identification and quantification of impurities.

Experimental Workflow: Impurity Analysis of Progesterone

The analysis of impurities in active pharmaceutical ingredients (APIs) like progesterone is a critical regulatory requirement.[5]

-

Sample Preparation: A solution of the progesterone API is prepared in a suitable solvent.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the main compound (progesterone) from its impurities.[5]

-

Detection and Identification: A mass spectrometer (MS) coupled with the chromatograph (LC-MS) is used to detect and identify the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[5]

-

Quantification: The concentration of each impurity, including the (20S) and (20R) isomers, is determined by comparing its peak area in the chromatogram to that of a certified reference standard of the respective isomer.[15]

-

Reporting: The levels of all identified and unidentified impurities are reported and compared against the limits set by regulatory bodies like the ICH, FDA, and EMA.[5]

The following diagram outlines the general workflow for pharmaceutical impurity analysis.

Caption: General workflow for the analysis of impurities in pharmaceuticals.

Section 4: Analytical Methodologies

The accurate detection and quantification of these pregnane derivatives are essential for both research and quality control purposes. A variety of analytical techniques are employed, each with its own advantages.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the workhorse techniques for the separation and quantification of steroids. When coupled with mass spectrometry (LC-MS, GC-MS), they provide high sensitivity and specificity for identifying and quantifying these compounds in complex matrices like biological fluids and pharmaceutical formulations.[16][17]

-

Thin-Layer Chromatography (TLC): A simpler and more rapid technique often used for monitoring the progress of chemical reactions and for preliminary sample analysis.[18]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of steroid isomers.[19] Quantitative NMR (qNMR) can also be used for the accurate determination of the purity of bulk drug substances and reference standards.[19]

-

Mass Spectrometry (MS): As mentioned, MS is crucial for the sensitive detection and identification of these compounds. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the molecules.

Experimental Protocol: Quantification of Pregnenolone in Human Serum by LC-MS/MS

This protocol provides a general outline for the quantification of pregnenolone in a biological matrix.

-

Sample Preparation:

-

Spike serum samples with a known amount of an internal standard (e.g., deuterated pregnenolone).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl t-butyl ether) to isolate the steroids from the serum matrix.[20]

-

Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent.[20]

-

-

Derivatization (Optional but Recommended): To enhance ionization efficiency in the mass spectrometer, pregnenolone can be derivatized, for example, by reacting it with hydroxylamine to form an oxime derivative.[20]

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

-

Develop a gradient elution method to achieve chromatographic separation of pregnenolone from other endogenous steroids.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analyte and the internal standard.[17]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known pregnenolone concentrations.

-

Calculate the concentration of pregnenolone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The acetylated derivatives of 20-oxopregnane represent a fascinating and functionally diverse class of steroids. From the central role of pregnenolone acetate as a biosynthetic precursor and a neuroactive steroid to the critical function of its isomers as pharmaceutical reference standards, these compounds are indispensable in both fundamental research and the development of safe and effective medicines. A deep understanding of their synthesis, biological activities, and analytical characterization, as presented in this guide, empowers researchers and drug development professionals to harness their full potential in their respective fields.

References

-

A Professional Supplier of Steroid Powder in China. (2026, January 5). Pregnenolone Acetate: Synthesis, Applications, and its role as a Progesterone Intermediate. [Link]

- Google Patents. (2013).

-

SynThink. Progesterone EP Impurities & USP Related Compounds. [Link]

-

Stanczyk, F. Z., & Clarke, N. J. (2009). Chapter 4: Current Analytical Methods Used for the Detection of Hormone Residues. In Hormones in Milk. Royal Society of Chemistry. [Link]

-

ResearchGate. A postulated model for the PREG‐CB1 regulatory loop: THC is responsible... [Link]

-

Longdom. A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. [Link]

-

ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

-

Office of Scientific and Technical Information. (2020, March 15). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

-

National Center for Biotechnology Information. (2018). Analytical Methods for the Determination of Neuroactive Steroids. PMC. [Link]

-

National Center for Biotechnology Information. (2018). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. PMC. [Link]

-

ClinicalTrials.gov. (2020, September 9). Development of Pregnenolone as a Treatment for Depression. [Link]

-

Waters. Streamlining Analysis of Impurities in the Pharmaceutical Products using Empower 3 ICH Impurity Processing. [Link]

- Google Patents. (2011).

-

PubMed. (1975). Validation of routine methods for serum progesterone determination using mass fragmentography. [Link]

-

ACS Publications. (2018, April 18). Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate, a Key Synthon for Natural Steroids and Drugs. Organic Process Research & Development. [Link]

-

Methylamine Supplier. (3Beta)-20-Oxopregn-5-En-3-Yl Acetate. [Link]

-

Pharmaffiliates. CAS No : 5035-09-6 | Product Name : Progesterone - Impurity D | Chemical Name : (20S)-3-Oxopregn-4-en-20-yl Acetate. [Link]

-

bioRxiv. (2025, March 10). Pregnenolone and AEF0117 block cannabinoid-induced hyperlocomotion through GSK3β signaling at striatopallidal neurons. [Link]

-

PubMed. (1976). Synthesis of fluorinated 3beta-hydroxypregn-5-en-20-one derivatives. [Link]

-

ResearchGate. 20-Oxopregn-5-ene-3β,16α-diyl diacetate. [Link]

-

GSRS. 3-OXOPREGNEN-4-ENE-20-CARBOXALDEHYDE. [Link]

-

ResearchGate. Endogenous CB 1 R allosteric modulators: lipoxin A4, pregnenolone, and... [Link]

-

ResearchGate. Structure of the CB1 endogenous allosteric modulator pregnenolone. [Link]

-

Drugfuture. 3-OXOPREGN-4-EN-20-YL ACETATE, (20S)-. [Link]

- Google Patents.

-

PubMed. (1968). Biosynthesis of progesterone and 20-alpha-hydroxypregn-4-en-3-one by the rat ovary during the estrous cycle and early pregnancy. [Link]

-

Springer. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

Sources

- 1. gpnotebook.com [gpnotebook.com]

- 2. Progesterone - Wikipedia [en.wikipedia.org]

- 3. Progesterone [med.uc.edu]

- 4. progesterone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. (20S)-3-Oxopregn-4-en-20-yl acetate Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (20S)-3-Oxopregn-4-en-20-yl acetate Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 9. 3-OXOPREGN-4-EN-20-YL ACETATE, (20S)- [drugfuture.com]

- 10. (20R)-3-Oxopregn-4-en-20-yl acetate Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 11. CN103450306A - Synthetic method of pregnenolone acetate - Google Patents [patents.google.com]

- 12. CN102911232B - Progesterone preparation method - Google Patents [patents.google.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis of progesterone and 20-alpha-hydroxypregn-4-en-3-one by the rat ovary during the estrous cycle and early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone (Journal Article) | OSTI.GOV [osti.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of 20-Oxopregnan-3-yl Acetate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their developability, influencing everything from formulation strategies to bioavailability. For steroidal compounds such as 20-Oxopregnan-3-yl acetate, understanding their behavior in various organic solvents is fundamental for purification, crystallization, and the development of parenteral or topical delivery systems. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific molecule, this paper establishes a framework for its analysis by examining its physicochemical properties, predicting its solubility based on structural analogues, and detailing a robust experimental protocol for its precise measurement.

Introduction: The Critical Role of Solubility in Steroid Drug Development

Steroids represent a cornerstone of modern pharmacology. Their therapeutic efficacy is, however, inextricably linked to their physicochemical properties, with solubility being a paramount concern. Poor solubility can impede formulation, lead to variable absorption, and ultimately compromise clinical outcomes. This compound, a pregnane steroid derivative, possesses a lipophilic tetracyclic core, suggesting limited aqueous solubility but favorable solubility in various organic media.

Quantitative solubility data are essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, extraction, and purification.

-

Crystallization: Designing and controlling crystallization processes to obtain desired polymorphs and particle sizes.

-

Formulation Science: Developing stable and effective dosage forms, such as oily injections, topical creams, or solvent-based systems for drug-eluting devices.

This document serves as a technical resource for researchers and drug development professionals. It addresses the current information gap by providing a predictive analysis and a practical, self-validating methodology for determining the solubility of this compound and related steroidal acetates.

Compound Profile: Physicochemical Properties

As specific experimental data for this compound is scarce, we will use the closely related isomer, (3β,5α)-3-Acetoxy-5-pregnan-20-one (also known as 3beta-Acetoxy-5alpha-pregnan-20-one), as a representative molecule for physicochemical analysis.[1] The principles discussed are broadly applicable to other isomers of this compound.

Table 1: Physicochemical Properties of a Representative Pregnane Steroid Acetate

| Property | Value | Source |

| IUPAC Name | [(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | PubChem[1] |

| Molecular Formula | C₂₃H₃₆O₃ | PubChem[1] |

| Molecular Weight | 360.5 g/mol | PubChem[2] |

| CAS Number | 979-08-8 (for 3β,5α isomer) | PubChem[1] |

| Predicted LogP | 4.68 | EPA CompTox[3] |

| Appearance | White to off-white crystalline powder (Typical for this class) | General Knowledge |

The high predicted LogP value (octanol-water partition coefficient) of 4.68 confirms the highly lipophilic and hydrophobic nature of the molecule.[3] This is driven by the large, nonpolar steroid backbone. The presence of two ketone groups and one acetate ester group introduces some polar character, but not enough to confer significant aqueous solubility.

Theoretical Framework and Predicted Solubility Profile

The solubility of a steroid in an organic solvent is governed by the principle of "like dissolves like." The overall process depends on the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

-

Solute-Solute Interactions: In its solid (crystalline) state, this compound is held together by van der Waals forces and dipole-dipole interactions originating from its carbonyl and ester functionalities. The energy required to overcome these forces is the lattice energy.

-

Solute-Solvent Interactions: The large, saturated hydrocarbon backbone is nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces. The ester and ketone groups can participate in dipole-dipole interactions with polar solvents. The absence of hydroxyl groups means the molecule cannot act as a hydrogen bond donor, which limits its solubility in highly protic solvents like water.

Based on these principles and qualitative data from analogous compounds like medroxyprogesterone acetate and progesterone acetate, a predicted solubility profile can be established.[4][5][6] These compounds are consistently reported as being soluble in chlorinated solvents, ketones, and to a lesser extent, alcohols, while being practically insoluble in water.[5][6]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | Freely Soluble | Moderate polarity and high polarizability interact well with the entire steroid structure. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Aprotic polar solvents that effectively solvate the carbonyl and ester groups. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | Aprotic solvents with moderate polarity capable of solvating the steroid. |

| Esters | Ethyl Acetate | Soluble | Similar polarity to the solute, promoting favorable interactions. |

| Alcohols | Ethanol, Methanol | Sparingly to Soluble | The polar hydroxyl group can interact with the steroid's oxygen atoms, but the solvent's hydrogen-bonding network can be disrupted by the large nonpolar backbone. |

| Apolar Hydrocarbons | n-Heptane, Hexane | Slightly Soluble to Insoluble | Favorable interactions with the hydrocarbon backbone, but poor solvation of the polar functional groups. |

| Polar Protic | Water | Insoluble | The high energy required to break the water's strong hydrogen-bonding network is not compensated by the weak interactions with the lipophilic steroid. |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[7][8] It is a self-validating system because it ensures that the solution has reached a true equilibrium with an excess of the solid drug.

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical method.

Materials and Equipment

-

This compound (crystalline solid, purity >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of holding vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., ~10-20 mg).

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial (e.g., 2 mL).

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Causality Insight: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures a maximal surface area for dissolution, accelerating the path to equilibrium without forming a vortex.[7] The system must be allowed to equilibrate for a period sufficient to ensure the dissolution rate equals the precipitation rate. A duration of 24 to 48 hours is typical for steroidal compounds.[11]

-

-

Phase Separation: After equilibration, let the vials stand to allow the gross excess solid to settle. To remove all remaining suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Trustworthiness Check: This step is crucial. Failure to completely remove undissolved solid will lead to an overestimation of solubility.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional level of certainty, pass the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Immediately dilute the collected aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Perform this dilution gravimetrically or volumetrically with high precision.

-

Quantification (HPLC-UV): Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Steroids typically have a chromophore that allows for UV detection around 210-254 nm.[12][13]

-

Calculation: Prepare a multi-point calibration curve using accurately prepared standards of this compound. Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final result is expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a robust scientific framework can be used to predict its behavior and guide its experimental determination. Based on its highly lipophilic steroidal structure, it is predicted to be freely soluble in halogenated and aprotic polar organic solvents and poorly soluble in aqueous media. For drug development professionals requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and reproducible method. The successful application of this methodology will enable informed decisions in process chemistry and formulation, accelerating the development timeline for this and other related steroidal compounds.

References

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

U.S. Environmental Protection Agency (EPA). 3beta-Acetoxy-5-pregnene-20-one Properties. CompTox Chemicals Dashboard. [Link]

-

Magis Pharma. How to prepare stable medroxyprogesterone acetate suspension. (2016). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 227113, 3beta-Acetoxy-5alpha-pregnan-20-one. [Link]

-

Al-Saffar, F. I. F., et al. "High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review." Molecules, vol. 27, no. 6, 2022, p. 1838. [Link]

-

ResearchGate. Solubility of Progesterone at T = 278.15–323.15 K was measured by static equilibrium method combined with HPLC.... [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

-

Narang, A. S., and D. D. Desai. Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. [Link]

-

Agilent Technologies. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024). [Link]

-

Palmer, D. S., et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Nature Communications, vol. 11, no. 1, 2020, p. 5743. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22295969, 5alpha-Pregnan-20-one, 12beta-hydroxy-, acetate. [Link]

-

Taylor & Francis Online. LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. (2021). [Link]

Sources

- 1. 3beta-Acetoxy-5alpha-pregnan-20-one | C23H36O3 | CID 227113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5alpha-Pregnan-20-one, 12beta-hydroxy-, acetate | C23H36O3 | CID 22295969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. CAS 302-23-8: Progesterone acetate | CymitQuimica [cymitquimica.com]

- 5. Medroxyprogesterone Acetate CAS#: 71-58-9 [m.chemicalbook.com]

- 6. qualenica.be [qualenica.be]

- 7. who.int [who.int]

- 8. bioassaysys.com [bioassaysys.com]

- 9. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Biological activity of 20-Oxopregnan-3-yl acetate in neurosteroid research

Title: Engineering Neurosteroid Efficacy: The Biological Activity and Pharmacological Profiling of 20-Oxopregnan-3-yl Acetate

Executive Summary

In the landscape of neuroactive steroids, This compound —encompassing the stereoisomers allopregnanolone acetate (5α-pregnan-3α-ol-20-one 3-acetate) and pregnanolone acetate (5β-pregnan-3α-ol-20-one 3-acetate)—represents a critical synthetic node for understanding central nervous system (CNS) modulation. While endogenous neurosteroids like allopregnanolone are potent modulators of inhibitory γ-aminobutyric acid (GABA-A) receptors, their rapid metabolism and pharmacokinetic limitations have driven the synthesis of esterified derivatives[1][2].

This technical guide explores the structure-activity relationships (SAR), receptor-level mechanisms, and in vivo translational potential of this compound. By substituting the C3 hydroxyl group with an acetate moiety, researchers have uncovered divergent pharmacological behaviors across major ionotropic receptors, making this compound an invaluable tool for probing neurodevelopmental disorders, epilepsy, and paroxysmal dystonia.

Receptor-Level Mechanisms & Structure-Activity Relationships (SAR)

The biological activity of this compound is strictly dictated by the spatial configuration of its steroid nucleus and the length of the C3 ester chain. The acetylation of the C3 position alters the compound's lipophilicity and its steric interactions within the transmembrane domains of target ion channels[3][4].

GABA-A Receptor: Positive Allosteric Modulation

Like its parent compound, this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor[1][5]. By binding to distinct lipophilic pockets within the transmembrane segments of the α and β subunits, the acetate derivative enhances the affinity of GABA for its binding site, thereby increasing the frequency and duration of chloride (Cl⁻) channel opening. This hyperpolarizes the neuronal membrane, exerting profound anticonvulsant and anxiolytic effects.

NMDA Receptor: Negative Allosteric Modulation

Recent patch-clamp electrophysiology studies have revealed a highly specific SAR for pregnane analogues at the N-methyl-D-aspartate receptor (NMDAR). Compounds with short C3 residues, specifically pregnanolone acetate (PA-Ace), function as negative allosteric modulators (NAMs) of the GluN1/GluN2B receptor subtype. In contrast, derivatives with longer C3 chains (e.g., pregnanolone butyrate) act as positive modulators. The short acetate chain prevents the optimal conformational shift required at the GluN1/GluN2B transmembrane interface to potentiate the receptor, instead stabilizing a closed-channel state that reduces calcium (Ca²⁺) influx and mitigates excitotoxicity[3].

TRPM3 Cation Channels: Pharmacological Inactivity

While sulfated neurosteroids (e.g., pregnenolone sulfate) are potent agonists of Transient Receptor Potential Melastatin 3 (TRPM3) channels, this compound is completely inactive at these sites[6]. Electrophysiological recordings confirm that neither 3β,5α-pregnanolone acetate nor 3β,5β-pregnanolone acetate can stimulate TRPM3 channels, even at high concentrations (100 μM)[6]. This proves that a negative charge at the C3 position (such as a sulfate or hemisuccinate group) is an absolute structural requirement for TRPM3 activation[6].

Quantitative Summary of Receptor Modulation

| Target Receptor | Modulatory Effect | Mechanism / Structural Dependency | Reference |

| GABA-A | Positive (PAM) | Binds transmembrane pockets; increases Cl⁻ influx. | [1] |

| NMDAR (GluN1/2B) | Negative (NAM) | Short C3 acetate residue stabilizes closed state. | [3] |

| TRPM3 | Inactive | Lacks required C3 negative charge (sulfate). | [6] |

Systems-Level Pharmacology: In Vivo Efficacy

The dual action of this compound—enhancing GABAergic inhibition while dampening NMDAR-mediated excitation—makes it a compelling candidate for hyperkinetic movement disorders.

In the dt(sz) mutant hamster, a validated genetic model for primary paroxysmal dystonia characterized by a deficit in striatal GABAergic interneurons, acute intraperitoneal administration of allopregnanolone acetate (15–50 mg/kg) exerted a moderate, dose-dependent reduction in the severity of dystonic episodes[1][5]. Furthermore, the compound provoked a moderately reduced locomotor activity, consistent with its sedative-like properties mediated via GABA-A potentiation[1][7].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent receptor modulation pathways of this compound, highlighting how structural features dictate downstream neurophysiological outcomes.

Receptor modulation pathways of this compound.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard methodologies for evaluating the biological activity of this compound.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Receptor Modulation)

Purpose: To quantify the allosteric modulation of recombinant NMDAR or GABA-A receptors expressed in HEK293T cells.

-

Cell Preparation: Transfect HEK293T cells with plasmids encoding the desired receptor subunits (e.g., GluN1/GluN2B or α1β2γ2) along with a GFP reporter.

-

Causality: GFP allows for the visual identification of successfully transfected cells under epifluorescence, ensuring recordings are only taken from cells expressing the target receptors.

-

-

Solution Formulation: Prepare an extracellular recording solution. For NMDAR recordings, ensure the solution is strictly Mg²⁺-free.

-

Causality: Ambient Mg²⁺ causes a voltage-dependent block of the NMDAR pore at resting membrane potentials. Removing it allows for the isolation of the neurosteroid's modulatory effect independent of voltage blocks.

-

-

Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock, then dilute in extracellular solution to the working concentration (e.g., 10–100 μM). Maintain final DMSO concentration <0.1%.

-

Electrophysiological Recording:

-

Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ).

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Rapid Perfusion Application: Apply the agonist (GABA or Glutamate/Glycine) via a rapid perfusion system, followed by co-application of the agonist + this compound.

-

Causality: Neurosteroids are highly lipophilic and partition rapidly into cell membranes. A rapid step-perfusion system (<10 ms exchange time) is critical to capture peak current modulation before the compound non-specifically accumulates in the lipid bilayer or induces receptor desensitization[3].

-

-

Data Analysis: Calculate the modulation index by dividing the steady-state current amplitude in the presence of the steroid by the current amplitude of the agonist alone.

Protocol B: In Vivo Behavioral Assay for Paroxysmal Dystonia

Purpose: To evaluate the antidystonic efficacy of this compound in the dt(sz) mutant hamster model.

-

Subject Selection: Select age-matched (30-40 days old) dt(sz) mutant hamsters, a period corresponding to the peak expression of the dystonic phenotype[5].

-

Drug Formulation: Suspend this compound in a vehicle of 10% Cremophor EL in isotonic saline.

-

Causality: The acetate ester makes the compound highly hydrophobic. Cremophor EL acts as a non-ionic surfactant, forming micelles that ensure the drug remains in suspension for consistent systemic absorption upon injection[7].

-

-

Administration: Administer the compound via acute intraperitoneal (i.p.) injection at doses of 15, 30, and 50 mg/kg[1][7]. Inject control animals with the vehicle alone.

-

Stress Induction: 30 minutes post-injection, place the hamsters in a novel environment (e.g., a new cage) to induce mild stress.

-

Causality: In the dt(sz) model, dystonic attacks are reliably triggered by mild stress or novelty, allowing for synchronized observation of the paroxysmal episodes[5].

-

-

Severity Scoring: Blindly score the severity of the dystonic attack over a 3-hour observation period using a validated 6-point scale (0 = normal behavior, 5 = severe generalized dystonia).

-

Statistical Validation: Compare the area under the curve (AUC) of the severity scores between treated and control groups using a one-way ANOVA.

Future Directions: Bioconjugation and Prodrug Strategies

While this compound is a powerful pharmacological tool, its extreme lipophilicity presents challenges for aqueous formulation and targeted delivery. Current advanced research is focusing on the synthesis of bioconjugate steroid pyridinium salts derived from allopregnanolone acetate[2][8].

By attaching a permanently charged pyridinium moiety via a hydrazone linkage at the C17 position, researchers aim to create amphiphilic molecules that retain GABA-A modulatory activity while gaining improved solubility and potential antimicrobial or anticholinesterase properties[8]. These bioconjugates represent the next frontier in translating steroid acetates from laboratory tools into viable clinical therapeutics for neurodegenerative diseases[2][8].

References

-

ALLOPREGNAN-3.ALPHA.-OL-20-ONE ACETATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

-

Allopregnanolone - A neurosteroid with promising therapeutic expectations Source: ResearchGate URL: [Link]

-

Acute effects of neurosteroids in a rodent model of primary paroxysmal dystonia Source: PubMed (NIH) URL:[Link]

-

Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate Source: MDPI (Molbank) URL:[Link]

-

Acute effects of neurosteroids in a rodent model of primary paroxysmal dystonia Source: Ovid URL: [Link]

-

Doctoral Dissertation: Effect of neurosteroid-like pregnane analogues on recombinant GluN1/GluN2B receptors Source: Charles University (CUNI) URL: [Link]

-

Doctoral Dissertation Summary: Structural determinants for positive and negative modulatory neurosteroid effects at NMDAR Source: Charles University (CUNI) URL: [Link]

-

Structural requirements of steroidal agonists of transient receptor potential melastatin 3 (TRPM3) cation channels Source: PMC (NIH) URL: [Link]

-

Synthesis and GABAA Receptor Activity of a 6,19-Oxido Analogue of Pregnanolone Source: CONICET URL: [Link]

-

Structure-Activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor Source: ResearchGate URL:[Link]

Sources

- 1. ALLOPREGNAN-3.ALPHA.-OL-20-ONE ACETATE [drugs.ncats.io]

- 2. researchgate.net [researchgate.net]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. Acute effects of neurosteroids in a rodent model of primary paroxysmal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural requirements of steroidal agonists of transient receptor potential melastatin 3 (TRPM3) cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 20-Oxopregnan-3-yl Acetate Derivatives

Executive Summary

20-Oxopregnan-3-yl acetate derivatives represent a critical class of steroids, encompassing key neuroactive compounds and synthetic intermediates. Their therapeutic potential is intrinsically linked to their stability, a factor governed by a delicate interplay of stereochemistry, molecular conformation, and environmental conditions. This technical guide provides a comprehensive exploration of the thermodynamic stability of these derivatives. We will dissect the influence of stereoisomerism, elucidate common degradation pathways, and present detailed experimental protocols for stability assessment. The insights herein are designed to empower researchers and drug development professionals to anticipate stability challenges, design robust formulations, and ensure the safety and efficacy of therapeutic candidates.

Introduction: The this compound Scaffold

The foundational structure of the compounds discussed is the pregnane nucleus, a C21 steroid characterized by a saturated cyclopentanoperhydrophenanthrene ring system. The specific nomenclature, "this compound," defines two key functionalizations: a ketone (oxo) group at the C-20 position of the side chain and an acetate ester at the C-3 position of the A-ring.

These molecules are of significant pharmacological interest. They are metabolites of progesterone and serve as precursors to other endogenous steroids.[1] Furthermore, synthetic derivatives are widely investigated for their neuroactive properties, particularly their ability to modulate GABA-A receptors. The acetate group is often incorporated as a prodrug strategy to modulate solubility and bioavailability.[2] However, this ester linkage also introduces a primary site of potential chemical instability.

The Decisive Role of Stereochemistry in Molecular Stability

The thermodynamic stability of a this compound derivative cannot be understood without a thorough appreciation of its three-dimensional structure. The steroid nucleus contains multiple chiral centers, leading to a large number of possible stereoisomers.[3][4] Two stereochemical relationships are paramount to stability: the fusion of the A and B rings (5α vs. 5β) and the orientation of the acetate group at C-3 (α vs. β).

-

A/B Ring Fusion (5α vs. 5β):

-

5α-Pregnane: The A and B rings are trans-fused, resulting in a relatively flat, planar, and rigid structure. This conformation is generally considered more thermodynamically stable due to reduced steric strain.

-

5β-Pregnane: The A and B rings are cis-fused, forcing the A-ring into a bent orientation relative to the rest of the steroid. This introduces significant conformational strain, rendering the 5β isomers generally less stable than their 5α counterparts.[3][5]

-

-

C-3 Acetate Orientation (3α vs. 3β):

-

The acetate group at C-3 can be oriented either axially (pointing up or down, perpendicular to the ring's plane) or equatorially (pointing out from the side of the ring).

-

In the more stable chair conformation of the A-ring, an equatorial substituent is sterically favored and thus more stable than an axial one. The 3α-hydroxy and 3β-hydroxy pregnanolone isomers are key metabolites of progesterone.[1][6] The stability of their acetylated derivatives is directly influenced by whether the acetate group occupies a sterically hindered axial position or a more stable equatorial position.

-

The interplay of these factors dictates the molecule's overall shape, which in turn influences its crystal packing, solubility, receptor binding affinity, and susceptibility to chemical degradation.[7][8]

Primary Degradation Pathways and Influential Factors

The stability of these derivatives is challenged by several chemical reactions, primarily driven by environmental factors. A proactive approach in drug development involves understanding these pathways to mitigate them through formulation.

A. Ester Hydrolysis: This is the most significant degradation pathway for 20-oxopregnan-3-yl acetates. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, yielding the corresponding 3-hydroxy pregnanolone and acetic acid.[2] The rate of hydrolysis is highly dependent on the pH of the environment.[2]

-

Causality: The electron-withdrawing nature of the carbonyl group in the ester makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack by water. In biological systems, this process is often accelerated by esterase enzymes.[9]

B. Oxidative Degradation: While the saturated pregnane ring is relatively robust, oxidation can occur, particularly under harsh conditions involving light, heat, and oxygen. The ketone at C-20 or other susceptible C-H bonds could be targets. The presence of impurities, such as residual metal catalysts from synthesis, can accelerate these processes.

C. Thermal Decomposition: At elevated temperatures, the molecule will undergo decomposition. This is a critical consideration for manufacturing processes like milling and heat sterilization, as well as for determining shelf-life under various storage conditions. Thermal analysis shows that many steroids exhibit oxidative degradation at temperatures between 250-320°C.[10]

Key Environmental Factors:

-

pH: As noted, pH is the most critical factor influencing the rate of ester hydrolysis.[11] Stability is often maximal in a slightly acidic pH range (e.g., 3.0-4.5), where both acid- and base-catalyzed hydrolysis are minimized.[11]

-

Temperature: Reaction rates, including hydrolysis and oxidation, increase with temperature.[2] Therefore, storage at controlled room temperature or under refrigeration is often necessary.

-

Moisture: Water is a direct reactant in hydrolysis. Protecting the drug substance from humidity is crucial, especially for solid dosage forms.[2]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of stability requires a multi-faceted experimental approach. The following protocols outline key methodologies for characterizing the stability profile of a this compound derivative.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (LC) method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of stability over time.

Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point due to the predominantly non-polar, hydrophobic nature of the steroid backbone. The mobile phase, a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is optimized to achieve separation. The organic modifier disrupts the hydrophobic interactions between the steroid and the stationary phase, causing it to elute. Subtle differences in polarity between the parent acetate ester and its more polar alcohol (hydroxyl) degradant allow for their chromatographic separation.[12]

Methodology:

-

Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Phase A: 0.1% Formic Acid in Water.

-

Phase B: 0.1% Formic Acid in Methanol.[9]

-

Rationale: Formic acid helps to protonate silanol groups on the silica-based column, reducing peak tailing and improving peak shape. It also ensures compatibility with mass spectrometry (MS) detection if used.

-

-

Gradient Elution: Develop a gradient program to ensure elution of both the parent compound and any potential degradants.

-

Initial Conditions: 60% B, hold for 2 minutes.

-

Ramp: Linearly increase to 95% B over 15 minutes.

-

Hold: Maintain 95% B for 3 minutes.

-

Re-equilibration: Return to 60% B and hold for 5 minutes before the next injection.

-

Flow Rate: 1.0 mL/min.

-

-

Detection: Use a UV detector set to a wavelength where the 20-oxo chromophore absorbs (typically ~240 nm), or a Mass Spectrometer for higher specificity and sensitivity.[13]

-

Forced Degradation Study (Method Validation):

-

Subject samples of the API to stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Dry heat at 105°C for 48 hours.

-

-

Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent API peak.

-

Protocol 2: Thermal Analysis by DSC and TGA

Objective: To assess the solid-state thermal stability, including melting point and onset of thermal decomposition.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting (endotherm) or decomposition (exotherm). Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, directly indicating when the compound begins to decompose and lose mass.[14] Together, they provide a comprehensive picture of thermal stability.[15]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the steroid derivative into an aluminum DSC/TGA pan.

-

DSC Analysis:

-

Place the pan in the DSC cell.

-

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 350°C).[14]

-

Record the heat flow. The peak of the endotherm corresponds to the melting point (Tₘ), and the onset of a broad exotherm often indicates decomposition.[10]

-

-

TGA Analysis:

-

Place the pan in the TGA furnace.

-

Heat the sample under a nitrogen atmosphere at the same heating rate (10°C/min) over the same temperature range.

-

Record the mass loss. The temperature at which significant mass loss begins is the onset of decomposition (Tₒ).

-

Data Interpretation and Presentation

Clear presentation of stability data is essential for decision-making in drug development. Tables are an effective way to summarize quantitative results.

Table 1: Hypothetical HPLC Stability Data for 5α-Pregnan-3α-yl-20-one Acetate (Storage Condition: 40°C / 75% Relative Humidity)

| Time Point | Assay (% of Initial) | Primary Degradant (%) | Total Impurities (%) |

| T = 0 | 99.8% | < 0.05% | 0.2% |

| T = 1 Month | 98.5% | 1.1% | 1.5% |

| T = 3 Months | 96.2% | 3.2% | 3.8% |

| T = 6 Months | 93.1% | 5.9% | 6.9% |

Table 2: Comparative Thermal Analysis Data for Pregnane Isomers

| Compound | Stereochemistry (A/B, C-3) | Melting Point (Tₘ) | Decomposition Onset (Tₒ) |

| Derivative A | 5α (trans), 3α (axial) | 175°C | 285°C |

| Derivative B | 5α (trans), 3β (equatorial) | 188°C | 295°C |

| Derivative C | 5β (cis), 3α (equatorial) | 165°C | 270°C |

| Derivative D | 5β (cis), 3β (axial) | 158°C | 262°C |

Data is illustrative. As shown, the more stable 5α (trans) isomers and those with equatorial substituents (B and C) would be expected to exhibit higher melting points and decomposition temperatures, reflecting greater thermodynamic stability in the crystal lattice.

Conclusion and Formulation Perspectives

The thermodynamic stability of this compound derivatives is fundamentally governed by their stereochemistry, with 5α-trans isomers generally exhibiting greater stability than their 5β-cis counterparts. The primary route of degradation is the hydrolysis of the C-3 acetate ester, a reaction highly sensitive to pH and temperature.

For drug development professionals, this understanding is actionable. Stability challenges can be addressed through rational formulation design, including:

-

pH Control: Utilizing buffering agents such as acetate or citrate to maintain the formulation pH in the most stable range.[11][16]

-

Moisture Protection: Employing manufacturing processes with low humidity and selecting packaging materials with high moisture barriers.

-

Excipient Compatibility: Ensuring that all formulation excipients are compatible with the API and do not catalyze degradation.

By combining a fundamental understanding of molecular structure with rigorous experimental stability testing, scientists can successfully navigate the challenges of developing this compound derivatives into safe, stable, and effective medicines.

References

- Progesterone - Wikipedia. (n.d.).

- Unraveling the key drivers of bacterial progesterone degradation - PMC - NIH. (n.d.).

- "THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT” - IJNRD. (n.d.).

- Unraveling the key drivers of bacterial progesterone degradation | mBio - ASM Journals. (2025, May 30).

- Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - MDPI. (2023, March 30).

- Anaerobic degradation of the progesterone side chain: a possible new pathway for the biosynthesis of androgen hormones - PubMed. (1975, August 18).

- Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics. (n.d.).

- Chemical synthesis of 7- and 8-dehydro derivatives of pregnane-3,17alpha,20-triols, potential steroid metabolites in Smith-Lemli-Opitz syndrome - PubMed. (2003, January 15).

- Conformational Analysis. XX. The Conformation of the Acetyl Side Chain of Pregnane-20-one1,2 | Journal of the American Chemical Society. (n.d.).

- Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. (2025, June 27).

- The Benefits of Ammonium Acetate in Pharmaceutical Applications | Vinipul Inorganics. (2025, July 14).

- Thermal stability evaluation of doping compounds before GC-MS analysis by DSC. (n.d.).

- Stereochemical complementary of DNA and steroid agonists and antagonists - PubMed. (n.d.).

- Comparability of different analytical workflows for steroid esters detection in doping control field - Ovid. (2025, July 2).

- Conformational analysis of steroids in solution: 17.beta.-hydroxy-19-nor-5.alpha.,17.alpha.-pregn-20-yn-3-one and its 5.beta.-isomer studied by nuclear magnetic resonance | The Journal of Organic Chemistry - ACS Publications - ACS.org. (n.d.).

- stereochemistry of steroids | PPTX - Slideshare. (n.d.).

- Rapidity and Precision of Steroid Hormone Measurement - MDPI. (2022, February 12).

- Novel analytical methods for the determination of steroid hormones in edible matrices - hdb. (2008, January 22).

- Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27).

- A chemical rationale of drug stability and degradation- An insightful approach. (n.d.).

- Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (2025, December 16).

- Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3 - PMC. (2025, October 9).

- Stereochemistry of Steroids- Rules & Nomenclature #mscchemistrynotes #steroids @itschemistrytime - YouTube. (2023, February 23).

- Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (2025, November 21).

- Pregnanolone isomers, pregnenolone and their polar conjugates around parturition - PubMed. (n.d.).

Sources

- 1. Progesterone - Wikipedia [en.wikipedia.org]

- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. 3. stereochemistry of steroids | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pregnanolone isomers, pregnenolone and their polar conjugates around parturition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Stereochemical complementary of DNA and steroid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. admin.mantechpublications.com [admin.mantechpublications.com]

- 12. hdb.ugent.be [hdb.ugent.be]

- 13. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. vinipul.com [vinipul.com]

The Strategic Role of 20-Oxopregnan-3-yl Acetate in Advanced Steroid Synthesis: A Technical Guide

Executive Summary

In the landscape of semi-synthetic steroidal chemistry, 20-Oxopregnan-3-yl acetate (widely known as pregnanolone acetate or 3-acetoxypregnan-20-one) serves as a highly programmable biochemical node. Featuring a protected hydroxyl group at the C-3 position and a reactive ketone at the C-20 position, this molecule provides the exact structural topology required for divergent synthesis. This whitepaper explores the mechanistic causality behind its use as an intermediate, detailing its transformation into neuroactive steroids, supramolecular dimeric hosts, and corticosteroid precursors.

Mechanistic Pathways & Causal Logic in Synthesis

The Rationale for C-3 Acetylation

In native steroid synthesis, the unprotected 3-hydroxyl group is highly susceptible to unwanted oxidation, elimination, or participation in side reactions during the functionalization of the D-ring (C-20) or B-ring (C-5/C-6). By utilizing this compound, chemists exploit the acetate moiety as a robust, sterically forgiving protecting group.